molecular formula C18H15ClN2O3 B2598407 2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide CAS No. 1808451-45-7

2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide

Cat. No. B2598407
CAS RN: 1808451-45-7
M. Wt: 342.78
InChI Key: JAXBTXKSPZULRO-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide is a synthetic compound that belongs to the class of acetanilide herbicides. It is commonly known as 'butachlor' and is widely used in agriculture to control weeds in rice fields. Apart from its herbicidal properties, this compound has gained attention in recent years due to its potential use in scientific research.

Mechanism of Action

The mechanism of action of butachlor involves the inhibition of photosynthesis in plants by blocking the electron transport chain in chloroplasts. In addition, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and physiological effects
Studies have shown that butachlor can cause oxidative stress and DNA damage in cells. It has also been found to affect the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Moreover, it has been reported to cause liver and kidney damage in animals.

Advantages and Limitations for Lab Experiments

One advantage of using butachlor in lab experiments is its low cost and availability. However, its toxicity and potential health hazards pose a significant limitation in its use. Moreover, its specificity and selectivity towards target cells or tissues need to be further investigated.

Future Directions

1. Development of novel derivatives of butachlor with improved specificity and selectivity towards target cells or tissues.
2. Investigation of the molecular mechanisms underlying the anti-tumor and anti-viral properties of butachlor.
3. Evaluation of the potential use of butachlor in combination with other anti-cancer drugs to enhance their efficacy.
4. Development of new methods for the synthesis of butachlor with reduced toxicity and environmental impact.
5. Investigation of the potential use of butachlor in the treatment of inflammatory and autoimmune diseases.
In conclusion, butachlor is a synthetic compound with potential use in scientific research. Its herbicidal properties have made it a widely used compound in agriculture, while its biological activities have gained attention in cancer treatment and drug development. However, its toxicity and potential health hazards need to be further investigated, and its specificity and selectivity towards target cells or tissues need to be improved for its effective use in lab experiments.

Synthesis Methods

The synthesis of butachlor involves the reaction of 2-chloro-4-acetylphenol with cyanomethyl acetate and aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of butachlor.

Scientific Research Applications

Butachlor has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been extensively studied for its potential use in cancer treatment and drug development.

properties

IUPAC Name

2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-13(22)14-7-8-17(16(19)11-14)24-12-18(23)21(10-9-20)15-5-3-2-4-6-15/h2-8,11H,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXBTXKSPZULRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)N(CC#N)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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